![molecular formula C10H20N2O3 B8381777 TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE](/img/structure/B8381777.png)
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE
Overview
Description
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a dimethylamino group, and an oxopropylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(dimethylamino)-1-propanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate oxides, while reduction can produce tert-butyl 3-(dimethylamino)-3-hydroxypropylcarbamate.
Scientific Research Applications
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 3-(dimethylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the enzyme and the specific conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the dimethylamino and oxopropyl groups.
Dimethylaminoethyl carbamate: Contains a dimethylamino group but differs in the alkyl chain length and structure.
Oxopropyl carbamate: Similar but lacks the tert-butyl and dimethylamino groups.
Uniqueness
TERT-BUTYL N-[2-(DIMETHYLCARBAMOYL)ETHYL]CARBAMATE is unique due to the combination of its tert-butyl, dimethylamino, and oxopropylcarbamate moieties. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various applications .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[3-(dimethylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)11-7-6-8(13)12(4)5/h6-7H2,1-5H3,(H,11,14) |
InChI Key |
GMPAJBACLZYLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-dihydro-2,2,3-trimethyl-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B8381699.png)
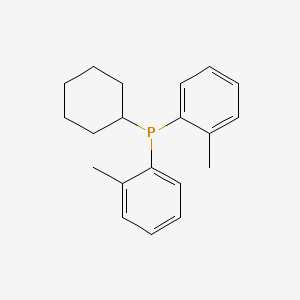
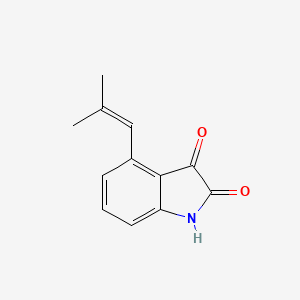
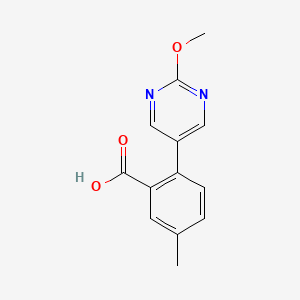
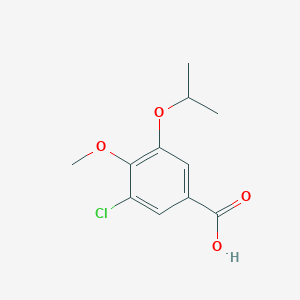
![4-{[(3-Methyl-pyridin-2-ylmethyl)-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8381745.png)
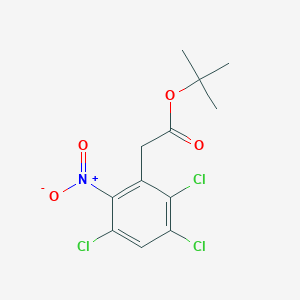
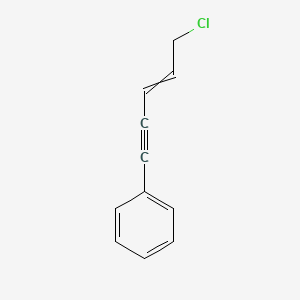
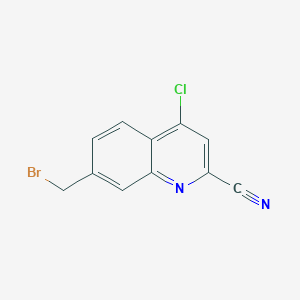
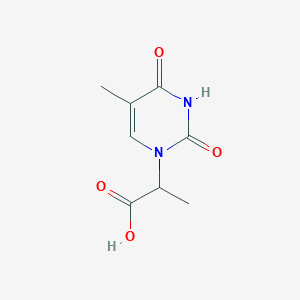
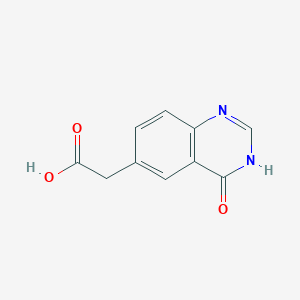
![(S)-2-[4-(4-Chloro-phenoxy)-phenoxymethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8381771.png)

![2-(Methylsulfanyl)-7-(pyrimidin-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8381778.png)
